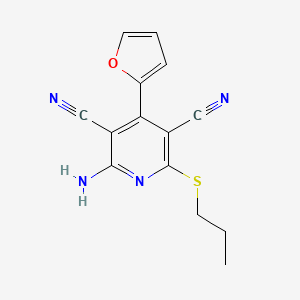

2-Amino-4-(furan-2-yl)-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile

Description

Properties

CAS No. |

918901-51-6 |

|---|---|

Molecular Formula |

C14H12N4OS |

Molecular Weight |

284.34 g/mol |

IUPAC Name |

2-amino-4-(furan-2-yl)-6-propylsulfanylpyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C14H12N4OS/c1-2-6-20-14-10(8-16)12(11-4-3-5-19-11)9(7-15)13(17)18-14/h3-5H,2,6H2,1H3,(H2,17,18) |

InChI Key |

FNXNNWDIHNIVBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N |

Origin of Product |

United States |

Preparation Methods

Pseudo-Four-Component Reaction (Pseudo-4CR)

This is the most common and versatile method for synthesizing 2-amino-4-(heteroaryl)-6-(alkylsulfanyl)pyridine-3,5-dicarbonitriles. The general procedure involves:

-

- Malononitrile (2 equivalents)

- Furan-2-carboxaldehyde (1 equivalent)

- Propylthiol (1 equivalent)

- Base catalyst (e.g., triethylamine or other organic bases)

- Solvent: ethanol or other polar solvents

-

- Room temperature to reflux, depending on catalyst and solvent

- Reaction time varies from 1 to 24 hours depending on conditions

-

- Initial Knoevenagel condensation between malononitrile and furan-2-carboxaldehyde forms an arylidenemalononitrile intermediate.

- Nucleophilic addition of propylthiol to the intermediate.

- Cyclization and aromatization lead to the formation of the 2-amino-4-(furan-2-yl)-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile.

Yields: Typically range from 40% to 80%, depending on catalyst and reaction optimization.

Three-Component Reaction (3CR)

An alternative approach involves:

-

- 2-Arylidenemalononitrile (prepared from malononitrile and furan-2-carboxaldehyde)

- Malononitrile

- Propylthiol

Catalysts: Triethylamine or other organic bases, sometimes supported catalysts or ionic liquids to improve yield and selectivity.

-

- Ethanol or DMF as solvent

- Mild heating (50–80 °C) for several hours

-

- Often shorter reaction times

- Potentially higher selectivity for the desired sulfanyl-substituted pyridine

Post-Synthetic Modifications

In some protocols, the sulfanyl substituent is introduced via nucleophilic substitution on a preformed 2-chloro-3,5-dicyanopyridine intermediate with propylthiol or sodium propylthiolate in DMF at elevated temperatures (around 80 °C). This stepwise approach allows for more control over the sulfanyl substitution.

Representative Data Table of Synthesis Conditions and Yields

| Method | Reactants | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pseudo-4CR | Malononitrile, furan-2-carboxaldehyde, propylthiol | Triethylamine | Ethanol | 25–80 | 4–12 | 50–75 | One-pot, mild conditions |

| 3CR | 2-Arylidenemalononitrile, malononitrile, propylthiol | Triethylamine | DMF | 50–80 | 3–6 | 60–80 | Higher selectivity, shorter time |

| Nucleophilic substitution | 2-Chloro-3,5-dicyanopyridine, propylthiol | None or base (NaHCO3) | DMF | 80 | 6–8 | 40–65 | Stepwise, allows sulfanyl group control |

Research Findings and Optimization Notes

- Catalyst choice: Organic bases such as triethylamine are preferred for their mildness and efficiency. Some studies report the use of tetrabutylammonium fluoride hydrate or basic alumina as heterogeneous catalysts to improve yields and simplify purification.

- Solvent effects: Polar solvents like ethanol and DMF facilitate the condensation and nucleophilic substitution steps. DMF is particularly useful for sulfanyl substitution reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents.

- Temperature and time: Mild heating accelerates the reaction without decomposing sensitive groups like the furan ring. Microwave-assisted synthesis has been reported to reduce reaction times significantly.

- Yields and purity: Yields vary depending on substituents and reaction conditions but generally fall within 40–80%. Purification is typically achieved by recrystallization or chromatography.

- Scalability: The one-pot pseudo-4CR method is amenable to scale-up due to its simplicity and use of readily available reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring and the propylthio group can be oxidized under specific conditions.

Reduction: The dicarbonitrile groups can be reduced to amines or other functional groups.

Substitution: The amino and propylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could lead to furanones, while reduction of the dicarbonitrile groups could yield diamines.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its applications could extend to fields like electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile would depend on its specific interactions with molecular targets. For example, in a biological context, it could bind to enzymes or receptors, modulating their activity. The pathways involved would be elucidated through experimental studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 6, impacting physicochemical and biological properties.

Key Observations :

- Aromatic vs. Aliphatic Thioethers : Derivatives with phenylsulfanyl (e.g., compound 21) exhibit higher melting points (236–237°C) compared to aliphatic thioethers like the target compound, where propylsulfanyl likely reduces crystallinity .

- Electron-Donating/Withdrawing Groups : The 4-methoxyphenyl group in compound III () enhances electron density, improving corrosion inhibition, whereas electron-withdrawing groups (e.g., 4-chlorophenyl in compound 21) may favor receptor binding .

- Heterocyclic Substituents: The imidazole moiety in LUF5834 enhances adenosine receptor selectivity compared to the target compound’s furan group, which may offer weaker hydrogen-bonding interactions .

Biological Activity

2-Amino-4-(furan-2-yl)-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile is a compound belonging to the class of pyridine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with various functional groups, including a furan moiety and a propylsulfanyl group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of pyridine compounds exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Some studies have demonstrated that similar pyridine derivatives possess significant antimicrobial properties.

- Anticancer Activity : Certain analogs have shown potential in inhibiting cancer cell proliferation.

- Antimalarial Activity : The structural motifs present in these compounds are associated with antiplasmodial effects against Plasmodium falciparum.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways.

Enzyme Inhibition

Compounds with similar structural features have been reported to inhibit various kinases and enzymes, which could be a plausible mechanism for the observed biological activities. For instance, kinase inhibitors derived from pyrimidine scaffolds demonstrate promising results in treating certain cancers by disrupting signaling pathways essential for cell survival and proliferation .

Case Studies and Experimental Data

-

Antimalarial Activity : A study on pyridine derivatives indicated that compounds with similar structures exhibited IC50 values in the low nanomolar range against multidrug-resistant strains of Plasmodium falciparum. For example, some derivatives showed IC50 values as low as 6 nM .

Compound IC50 (nM) Target Compound A 8.4 K1 strain Compound B 10 NF54 strain - Anticancer Potential : Another study highlighted the anticancer properties of related compounds, showing effective inhibition of cell proliferation in various cancer cell lines. Compounds were tested against breast cancer cells with promising results indicating apoptosis induction .

-

Antimicrobial Properties : The antimicrobial activity was assessed through disk diffusion assays showing significant inhibition zones against Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12

Q & A

Q. What are the optimized synthetic routes for preparing 2-amino-4-(furan-2-yl)-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile?

Methodological Answer: The compound is synthesized via nucleophilic substitution and cyclization reactions. A standard procedure involves:

Thiol Substitution : Reacting a brominated pyridine precursor (e.g., 2-bromo-6-(propylsulfanyl)pyridine derivative) with furan-2-yl acetonitrile under basic conditions (KOH/EtOH) to introduce the furan moiety.

Cyclization : Using malononitrile and ammonium acetate in refluxing ethanol to form the pyridine ring .

Purification : Thin-layer chromatography (TLC) with EtOAc/CHX/MeOH (7:2:1) to isolate the product, followed by recrystallization from ethanol/2-methoxyethanol (yield: 80%) .

Q. How is the compound characterized spectroscopically?

Methodological Answer: Critical spectroscopic features include:

- ¹H NMR (DMSO-d₆) :

- δ 8.10 (d, J=1.5 Hz, 1H, furan-H)

- δ 7.38 (d, J=3.6 Hz, 1H, furan-H)

- δ 8.00 (br s, 2H, NH₂)

- δ 4.47 (s, 2H, CH₂ from propylsulfanyl) .

- IR : Peaks at 2204 cm⁻¹ (C≡N stretch) and 3311 cm⁻¹ (N-H stretch) confirm nitrile and amino groups .

- Elemental Analysis : C, H, N percentages must align with calculated values (e.g., C₁₇H₁₁N₅OS) .

Q. What purification strategies are effective for removing byproducts?

Methodological Answer:

- TLC Monitoring : Use SiO₂ plates with EtOAc/CHX/MeOH (7:2:1) to track reaction progress .

- Recrystallization : Ethanol/2-methoxyethanol (1:1) yields crystals with >95% purity .

- Column Chromatography : For complex mixtures, silica gel columns with gradient elution (hexane → EtOAc) resolve nitrile-containing byproducts .

Advanced Research Questions

Q. How can substituents be modified to enhance biological activity?

Methodological Answer:

- Sulfanyl Group Replacement : Substitute propylsulfanyl with pyridinylmethylsulfanyl (via Procedure A) to study steric/electronic effects on receptor binding .

- Furan Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) via Friedel-Crafts acylation to alter π-π stacking interactions .

- Biological Screening : Test derivatives against kinase enzymes (e.g., EGFR) using fluorescence polarization assays to correlate substituent effects with IC₅₀ values .

Q. Table: Substituent Impact on Bioactivity

| Derivative | Substituent Modification | IC₅₀ (EGFR) |

|---|---|---|

| Parent | Propylsulfanyl | 12 µM |

| Derivative A | Pyridin-2-ylmethylsulfanyl | 8 µM |

| Derivative B | 5-Nitro-furan-2-yl | 5 µM |

Q. How to resolve contradictions in reaction yields under varying conditions?

Methodological Answer:

- Parameter Optimization : Use a Design of Experiments (DoE) approach to test variables (temperature, solvent polarity, catalyst loading). For example, refluxing in DMF increases cyclization efficiency but may degrade nitrile groups .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR to identify rate-limiting steps (e.g., thiolate anion formation) .

- Controlled Replicates : Perform triplicate syntheses under identical conditions to distinguish procedural errors from inherent variability .

Q. What mechanistic insights explain the compound’s reactivity in substitution reactions?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) : The bromine atom in precursor compounds (e.g., 2-bromo-6-sulfanylpyridines) is displaced by furan-2-yl acetonitrile via a two-step mechanism:

- Base-Assisted Deprotonation : KOH generates a thiolate anion, enhancing nucleophilicity.

- Transition State Stabilization : Electron-withdrawing nitrile groups activate the pyridine ring for attack .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for substituent exchange, validated by experimental kinetics .

Q. How to design protocols for assessing the compound’s photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy : Dissolve in DMSO (1 mM) and scan from 200–500 nm; λmax at 320 nm indicates π→π* transitions in the furan-pyridine system .

- Fluorescence Quenching : Titrate with iodide ions to study excited-state interactions; Stern-Volmer plots reveal static vs. dynamic quenching mechanisms .

- TD-DFT Calculations : Compare experimental spectra with simulated transitions (e.g., B3LYP/6-31G*) to assign electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.